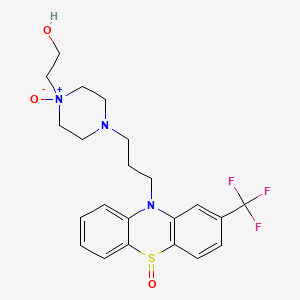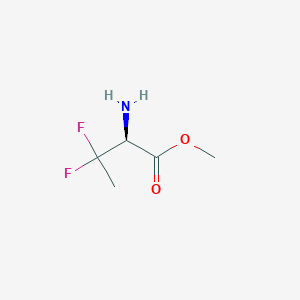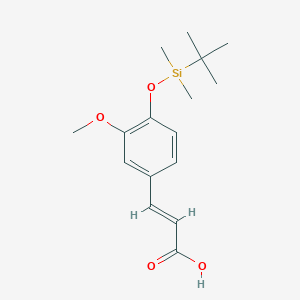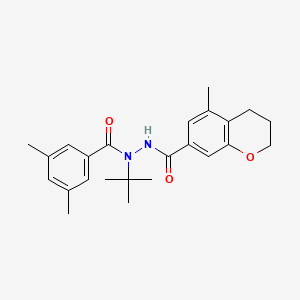
Chromafenozide 100 microg/mL in Acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromafenozide is a novel insecticide belonging to the diacylhydrazine class, primarily used to control lepidopteran pests on various crops. It is characterized by its low mammalian toxicity and minimal environmental impact, making it an ideal candidate for integrated pest management (IPM) programs . Chromafenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects and leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromafenozide is synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)-chromane-6-carbohydrate with various reagents under controlled conditions . The key steps include:
Formation of the chromane ring: This involves the cyclization of appropriate precursors.
Introduction of the diacylhydrazine moiety: This step is crucial for the insecticidal activity of chromafenozide.
Industrial Production Methods: Industrial production of chromafenozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters.
Purification steps: Techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:
Oxidation: Chromafenozide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diacylhydrazine moiety, potentially altering its insecticidal properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .
Scientific Research Applications
Chromafenozide has a wide range of scientific research applications, including:
Mechanism of Action
Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .
Comparison with Similar Compounds
Chromafenozide is unique among insecticides due to its high selectivity for lepidopteran pests and low toxicity to non-target organisms. Similar compounds include:
Tebufenozide: Another ecdysone receptor agonist with similar insecticidal properties.
Halofenozide: Effective against both lepidopteran and coleopteran pests.
Methoxyfenozide: Known for its high potency and selectivity for lepidopteran larvae.
Chromafenozide stands out due to its minimal environmental impact and suitability for IPM programs .
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide |
InChI |
InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27) |
InChI Key |
FPTGIRFENINNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


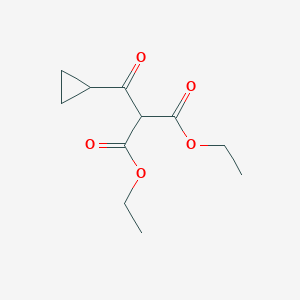
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
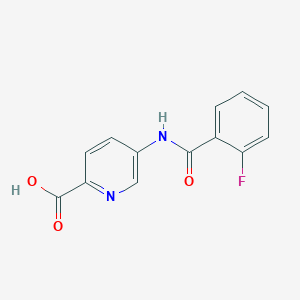
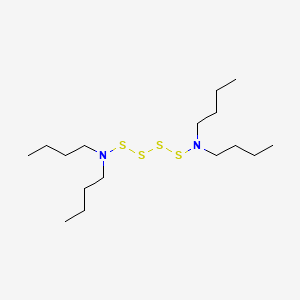
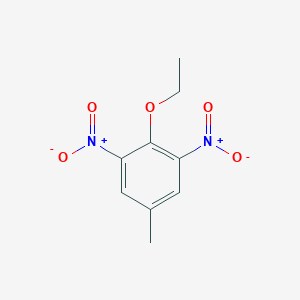
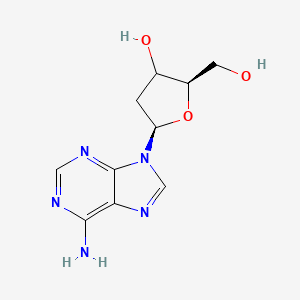
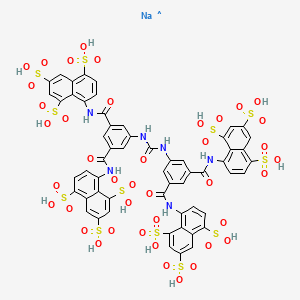
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
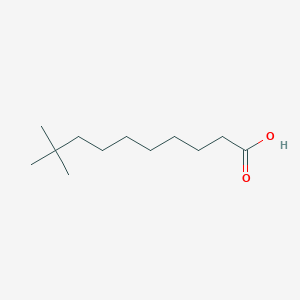
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)
